6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. It has been found to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, it has been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis, or programmed cell death, in these cells. It has also been found to exhibit antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections. In addition, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antifungal, and antiviral properties, making it a potential candidate for the treatment of various diseases. In addition, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
One of the limitations of using 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its complex synthesis method. The Friedländer reaction, which is commonly used to synthesize this compound, is a complex process that requires a high degree of skill and expertise. In addition, the compound is relatively unstable and can degrade quickly if not handled properly.
Zukünftige Richtungen
There are several future directions for the research on 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential as a therapeutic agent for other diseases, such as fungal and viral infections, should be explored.
Wissenschaftliche Forschungsanwendungen
6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFLRJVEUDYCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252203 | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
1352393-61-3 | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352393-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.